

# **Exploratory studies on SN003 efficacy**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SN003     |           |
| Cat. No.:            | B15568925 | Get Quote |

An In-depth Technical Guide on the Core Efficacy of **SN003** (SH003)

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**SN003**, identified in the scientific literature as SH003, is a novel herbal medicine with demonstrated potential as an anticancer agent. It is a standardized formulation derived from a mixture of three herbs: Astragalus membranaceus, Angelica gigas, and Trichosanthes kirilowii[1][2]. Preclinical and early-phase clinical studies have explored its efficacy, safety, and mechanism of action across a range of solid tumors. This technical guide synthesizes the available exploratory data on SH003, focusing on its therapeutic efficacy, experimental protocols, and core signaling pathways.

## **Preclinical Efficacy of SH003**

SH003 has been evaluated in numerous preclinical models, demonstrating broad anti-cancer activity. Its effects have been observed in various cancer types, including breast (including triple-negative and paclitaxel-resistant models), lung, colon, prostate, cervical, and gastric cancers[1][3][4][5].

#### In Vitro Studies

In vitro studies have consistently shown that SH003 inhibits the viability and proliferation of a wide range of cancer cell lines[1][5][6]. The anti-cancer effects are multifaceted, encompassing the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key



processes involved in metastasis, such as cell migration and invasion[1][3]. Furthermore, SH003 has demonstrated the ability to suppress tumor angiogenesis, a critical process for tumor growth and survival[1][7].

## **In Vivo Studies**

The anti-tumor effects of SH003 have been confirmed in animal models. In mouse xenograft models using human cancer cell lines, oral administration of SH003 has been shown to significantly suppress tumor growth and inhibit metastasis to the lungs[1][5]. These studies have also highlighted SH003's favorable safety profile, with no significant systemic toxicity observed at therapeutic doses[5][6]. Of note, SH003 has also been found to alleviate chemotherapy-induced side effects, such as neuropathic pain, in animal models[2][8].

## **Synergistic Effects with Chemotherapy**

A significant finding from preclinical research is the synergistic anti-cancer effect of SH003 when combined with conventional chemotherapy agents like docetaxel and paclitaxel[2][3][9]. This combination not only enhances the direct killing of cancer cells but can also reverse drug resistance. For instance, in paclitaxel-resistant breast cancer cells, SH003 was shown to overcome resistance by inhibiting the STAT3 signaling pathway[4][10]. Combination therapy has been shown to be more effective at inhibiting tumor growth in animal models than either agent alone[2][9].

## **Clinical Efficacy and Safety of SH003**

The promising preclinical results led to the initiation of clinical trials to evaluate the safety and efficacy of SH003 in humans.

#### **Phase I Clinical Trials**

Two key Phase I clinical trials have been conducted. The first (NCT03081819) was a dose-escalation study to determine the safety and maximum tolerated dose (MTD) of SH003 administered alone to patients with solid cancers[2][11][12]. The study concluded that SH003 is safe and well-tolerated, establishing an MTD of 4800 mg/day, with a subsequent study confirming its safety up to 9600 mg/day[2][7][12][13]. The observed adverse events were generally mild[7][12][13].



A second Phase I trial (NCT04360317) evaluated the safety of SH003 in combination with docetaxel in patients with breast and lung cancer[14][15]. The combination was found to be well-tolerated, with no dose-limiting toxicities attributed to SH003[14]. Preliminary evidence of disease stabilization was observed in some patients, supporting further investigation in Phase II trials[14].

#### **Data Presentation**

**Table 1: Summary of SH003 In Vitro Efficacy** 



| Cancer Type     | Cell Lines                      | Key Findings                                                                                                                                 | References     |
|-----------------|---------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|----------------|
| Breast Cancer   | MDA-MB-231, MCF-7,<br>MCF-7/PAC | Inhibition of cell<br>growth, migration, and<br>invasion; Induction of<br>apoptosis and<br>autophagy;<br>Overcomes paclitaxel<br>resistance. | [1][4][10][16] |
| Lung Cancer     | A549, H460, HCC827              | Inhibition of cell viability and colony formation; Induction of apoptosis and cell cycle arrest. Synergistic effects with docetaxel.         | [2][6][17]     |
| Colon Cancer    | HCT116                          | Reduced cell viability;<br>Induction of apoptosis<br>and G1/S phase cell<br>cycle arrest.                                                    | [5]            |
| Prostate Cancer | DU145                           | Inhibition of cell viability through apoptosis.                                                                                              | [1]            |
| Cervical Cancer | HeLa                            | Inhibition of cell<br>growth via cell cycle<br>arrest and apoptosis.                                                                         | [1][7]         |
| Oral Cancer     | YD-8, YD-9                      | Reduced cell viability;<br>Inhibition of cell<br>migration; Reversal of<br>Epithelial-to-<br>Mesenchymal<br>Transition (EMT).                | [18]           |

# **Table 2: Summary of SH003 In Vivo Efficacy**



| Cancer Model                            | Key Findings                                                                         | References |
|-----------------------------------------|--------------------------------------------------------------------------------------|------------|
| Breast Cancer (MDA-MB-231<br>Xenograft) | Suppressed tumor growth and lung metastasis.                                         | [1][7]     |
| Lung Cancer (A549 Xenograft)            | Inhibited tumor growth with low systemic toxicity.                                   | [6]        |
| Colon Cancer (HCT116<br>Xenograft)      | Significantly suppressed tumor growth without notable toxicity.                      | [5]        |
| Metastatic Melanoma                     | In combination with paclitaxel, significantly curtailed tumor growth and metastasis. | [9]        |

Table 3: Summary of SH003 Phase I Clinical Trials

| Trial Identifier | Study Design                   | Population                                 | Key Outcomes                                                                                                             | References |
|------------------|--------------------------------|--------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|------------|
| NCT03081819      | Single-arm,<br>dose-escalation | Patients with solid cancers                | MTD established<br>at 4800 mg/day<br>(later extended<br>to 9600 mg/day);<br>Favorable safety<br>profile.                 | [2][7][12] |
| NCT04360317      | Single-arm,<br>dose-escalation | Patients with<br>breast and lung<br>cancer | SH003 in<br>combination with<br>docetaxel is well-<br>tolerated up to<br>4800 mg/day; No<br>DLTs attributed<br>to SH003. | [14][15]   |

# **Mechanism of Action**

SH003 exerts its anti-cancer effects through a multi-targeted mechanism, modulating several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.



### **Core Signaling Pathways**

- STAT3 and mTOR Inhibition: A primary mechanism of SH003 is the inhibition of the STAT3 and mTOR signaling pathways. STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity[4][10]. SH003 decreases the phosphorylation (activation) of STAT3, leading to the downregulation of its target genes[1][4][10]. The inhibition of both STAT3 and mTOR pathways by SH003 leads to the induction of autophagy, which, in the context of SH003 treatment, culminates in apoptosis[1][16].
- Receptor Tyrosine Kinase (RTK) Pathway Disruption: SH003 has been shown to inhibit the
  phosphorylation of multiple receptor tyrosine kinases (RTKs) such as EGFR, VEGFR2,
  FGFR, and PDGFR[1][6][7][8]. By blocking the activation of these receptors, SH003 disrupts
  downstream signaling cascades, including the PI3K/AKT and JAK/STAT pathways, which are
  crucial for cancer cell growth and survival[5][6][9].
- Induction of Apoptosis and Cell Cycle Arrest: SH003 induces apoptosis through various mechanisms, including the activation of caspases (caspase-3, -8, and -9) and the cleavage of PARP[4][5][6]. It can also induce apoptosis via the upregulation of the death receptor DR5 in lung cancer cells[17]. Furthermore, SH003 causes cell cycle arrest, primarily at the G1/S phase, by downregulating the expression of key cell cycle proteins like CDK2, CDK4, and Cyclin D1[5][7].
- Induction of Endoplasmic Reticulum (ER) Stress and ROS: SH003 can induce apoptotic cell death by promoting the production of intracellular reactive oxygen species (ROS)[8]. This increase in ROS leads to ER stress, which in turn triggers the apoptotic cascade in a manner independent of the cancer cell subtype[8].
- Immune Modulation: Beyond its direct effects on cancer cells, SH003 also modulates the tumor microenvironment. It has been shown to enhance the activity of immune cells, including natural killer (NK) cells and macrophages[2][3]. It can also remodel tumor immunity by reducing regulatory T cells (Tregs) and enhancing the infiltration of cytotoxic T cells into the tumor[9][19].

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Overview of SH003's multi-target signaling pathways.





Click to download full resolution via product page

Caption: General experimental workflow for SH003 efficacy studies.



## **Experimental Protocols**

The following section summarizes the key experimental methodologies employed in the preclinical evaluation of SH003. These descriptions are based on published literature and provide an overview rather than exhaustive, step-by-step protocols.

## **Cell Viability and Proliferation Assays**

- Methodology: The effect of SH003 on cancer cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates, allowed to adhere, and then treated with various concentrations of SH003 for specified time periods (e.g., 24, 48, 72 hours). The MTT reagent is then added, which is converted by viable cells into formazan crystals. The crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control.
- Application: Used to determine the dose-dependent cytotoxic effects of SH003 and to calculate IC50 values across different cancer cell lines[2][5].

## **Apoptosis and Cell Cycle Analysis**

- Methodology: Apoptosis is typically quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI stains necrotic cells. Cell cycle distribution is analyzed by staining DNA with PI and measuring fluorescence via flow cytometry. The induction of apoptosis is further confirmed by Western blot analysis to detect the cleavage of caspase-3, caspase-8, caspase-9, and PARP[4][5][6].
- Application: To confirm that SH003-induced cell death occurs via apoptosis and to determine its effect on cell cycle progression[5][7].

### **Western Blot Analysis**

 Methodology: Cells are treated with SH003, and total protein is extracted. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to target proteins (e.g., total and phosphorylated forms of STAT3, AKT, EGFR) and



apoptosis/cell cycle markers. Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

• Application: To investigate the effect of SH003 on the expression and activation of key proteins within specific signaling pathways[1][4][16].

## **Cell Migration and Invasion Assays**

- Methodology: The wound-healing assay is used to assess cell migration. A "scratch" is made
  in a confluent monolayer of cells, which are then treated with SH003. The rate at which the
  cells migrate to close the wound is monitored and quantified. Invasion assays are often
  performed using Transwell chambers coated with Matrigel.
- Application: To evaluate the potential of SH003 to inhibit the metastatic capabilities of cancer cells[1][18].

#### **Animal Xenograft Models**

- Methodology: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or NOD/SCID mice). Once tumors reach a palpable size, mice are randomized into control and treatment groups. SH003 is typically administered orally on a daily schedule. Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki-67) and angiogenesis (CD31) markers.
- Application: To confirm the in vivo anti-tumor efficacy and safety of SH003 in a living organism[1][5][6].

#### **Phase I Clinical Trial Protocol**

• Methodology: A multi-center, open-label, single-arm, dose-escalation design is used (e.g., a 3+3 design). Patients with advanced solid tumors who have failed standard therapies are enrolled in cohorts and receive escalating doses of SH003 (e.g., starting at 2400 mg/day). Patients are monitored for a defined period (e.g., 21-28 days) for dose-limiting toxicities (DLTs), which are defined as Grade 3 or higher adverse events according to the Common Terminology Criteria for Adverse Events (CTCAE). The MTD is defined as the highest dose level at which ≤1 of 6 patients experiences a DLT.



 Application: To establish the safety, tolerability, and recommended Phase II dose of SH003 in human patients[7][13][14].

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. State of the Art and Future Implications of SH003: Acting as a Therapeutic Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential anti-cancer effects of the herbal medicine SH003 [researchfeatures.com]
- 4. SH003 reverses drug resistance by blocking signal transducer and activator of transcription 3 (STAT3) signaling in breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 5. SH003 Inhibits Proliferation and Induces Apoptosis in Colon Cancer Through the RTK-STAT3 Pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Safety of the Herbal Medicine SH003 in Patients With Solid Cancer: A Multi-Center,
   Single-Arm, Open-Label, Dose-Escalation Phase I Study PMC [pmc.ncbi.nlm.nih.gov]
- 8. SH003 Causes ER Stress-mediated Apoptosis of Breast Cancer Cells via Intracellular ROS Production | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. SH003 reverses drug resistance by blocking signal transducer and activator of transcription 3 (STAT3) signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A Phase I Study to Evaluate the Safety of the Herbal Medicine SH003 in Patients With Solid Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety of the Herbal Medicine SH003 in Patients With Solid Cancer: A Multi-Center, Single-Arm, Open-Label, Dose-Escalation Phase I Study PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. Safety Evaluation of SH003 and Docetaxel Combination in Patients With Breast and Lung Cancer: A Multi-Center, Open-Label, Dose Escalation Phase I Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer effects of SH003 and its active component Cucurbitacin D on oral cancer cell lines via modulation of EMT and cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SH003 as a Redox-Immune Modulating Phytomedicine: A Ferroptosis Induction, Exosomal Crosstalk, and Translational Oncology Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Exploratory studies on SN003 efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568925#exploratory-studies-on-sn003-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com